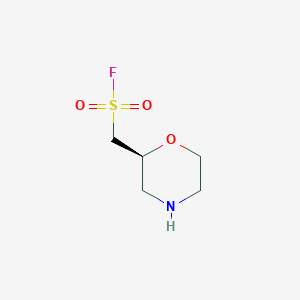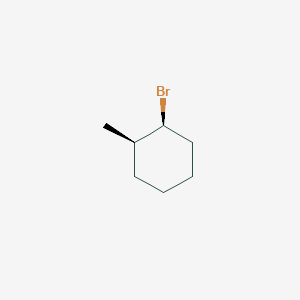
rac-(1R,2S)-1-bromo-2-methylcyclohexane, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2S)-1-bromo-2-methylcyclohexane, cis: is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique stereochemistry, where the bromine and methyl groups are positioned on the same side of the cyclohexane ring, leading to its cis configuration. The compound is a racemic mixture, meaning it contains equal amounts of both enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-1-bromo-2-methylcyclohexane, cis can be achieved through several methods. One common approach involves the bromination of 2-methylcyclohexanol. The reaction typically employs hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents under controlled conditions to ensure the formation of the desired cis isomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: rac-(1R,2S)-1-bromo-2-methylcyclohexane, cis undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of corresponding alcohols or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: 2-methylcyclohexanol or 2-methylcyclohexylamine.
Elimination: 1-methylcyclohexene.
Oxidation: 2-methylcyclohexanone.
Reduction: 2-methylcyclohexane.
Scientific Research Applications
rac-(1R,2S)-1-bromo-2-methylcyclohexane, cis has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules and as a reagent in stereochemical studies.
Biology: Employed in the study of enzyme-catalyzed reactions involving chiral substrates.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those requiring specific stereochemistry.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-1-bromo-2-methylcyclohexane, cis involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, the compound’s stereochemistry can influence its binding to enzymes or receptors, affecting its overall activity.
Comparison with Similar Compounds
- rac-(1R,2S)-1-bromo-2-methylcyclopentane, cis
- rac-(1R,2S)-2-bromocyclobutan-1-ol, cis
- rac-(1R,2S)-2-methoxycyclohexan-1-ol, cis
Comparison: rac-(1R,2S)-1-bromo-2-methylcyclohexane, cis is unique due to its specific ring size and the presence of both a bromine and a methyl group in a cis configuration. Compared to similar compounds, it offers distinct reactivity and stereochemical properties, making it valuable for various synthetic and research applications.
Properties
Molecular Formula |
C7H13Br |
|---|---|
Molecular Weight |
177.08 g/mol |
IUPAC Name |
(1S,2R)-1-bromo-2-methylcyclohexane |
InChI |
InChI=1S/C7H13Br/c1-6-4-2-3-5-7(6)8/h6-7H,2-5H2,1H3/t6-,7+/m1/s1 |
InChI Key |
KWQRRNDZNAXRGO-RQJHMYQMSA-N |
Isomeric SMILES |
C[C@@H]1CCCC[C@@H]1Br |
Canonical SMILES |
CC1CCCCC1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


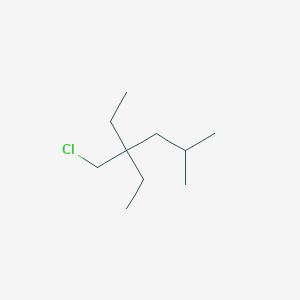
![1-[6-(3,5-Difluorophenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13483607.png)
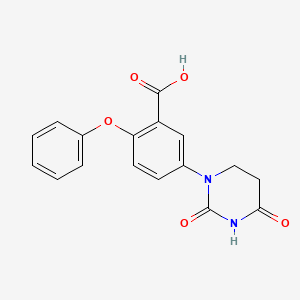
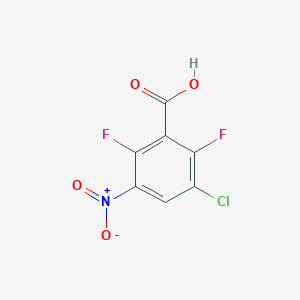
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-3-yl)propanoic acid](/img/structure/B13483622.png)
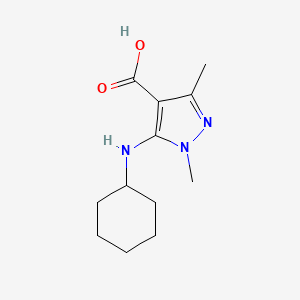
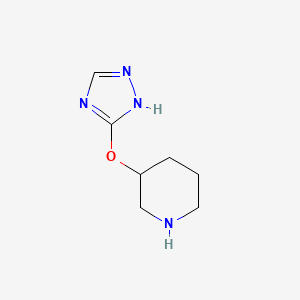
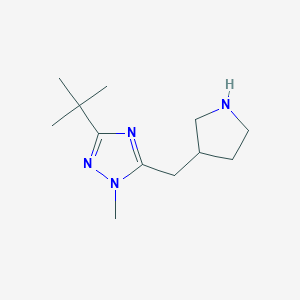

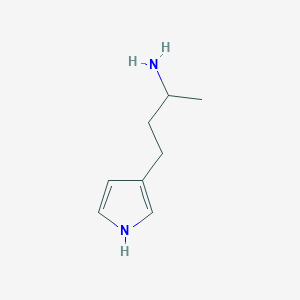
![3-Methyl 2-Oxa-7-azaspiro[4.4]nonane](/img/structure/B13483637.png)
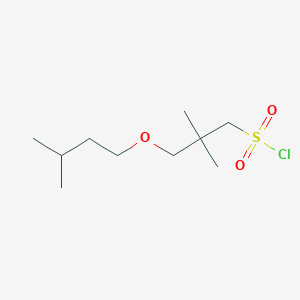
![Tert-butyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B13483652.png)
